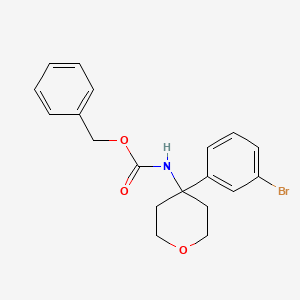![molecular formula C12H19NO3 B13502219 2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid CAS No. 196618-72-1](/img/structure/B13502219.png)
2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(acetamidomethyl)bicyclo[221]heptan-2-yl]acetic acid is a complex organic compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(acetamidomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, followed by the introduction of the acetamidomethyl group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-[2-(acetamidomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-[2-(acetamidomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(acetamidomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Uniqueness
2-[2-(acetamidomethyl)bicyclo[221]heptan-2-yl]acetic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
特性
CAS番号 |
196618-72-1 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC名 |
2-[2-(acetamidomethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C12H19NO3/c1-8(14)13-7-12(6-11(15)16)5-9-2-3-10(12)4-9/h9-10H,2-7H2,1H3,(H,13,14)(H,15,16) |
InChIキー |
QAPHPNMMFBWMPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1(CC2CCC1C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid](/img/structure/B13502137.png)
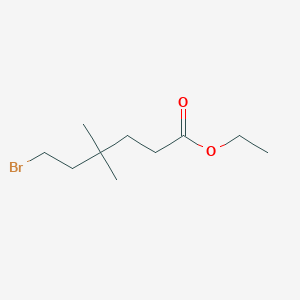
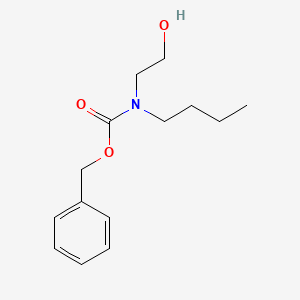
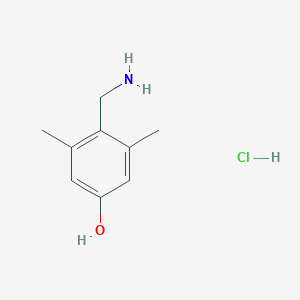
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)
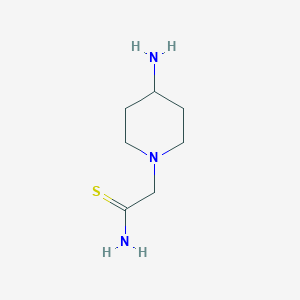
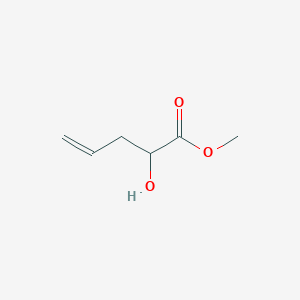
![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)
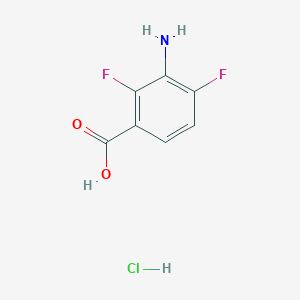

![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
